molecular formula C27H49NO14 B566364 1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro CAS No. 101357-37-3

1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro

Cat. No.: B566364
CAS No.: 101357-37-3
M. Wt: 611.7 g/mol
InChI Key: LMDRCXMICNBVHY-UHFFFAOYSA-N
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Description

1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is a complex polymeric compound. It is primarily used in various industrial applications due to its unique chemical properties, including its ability to form stable, cross-linked networks. This compound is particularly valued in the textile industry for its role in fabric finishing, providing enhanced durability and resistance to wrinkling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro typically involves a polycondensation reaction. The process begins with the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2-bis(hydroxymethyl)-1,3-propane-diol. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction. The reaction mixture is heated to a temperature range of 150-200°C to promote the formation of ester bonds.

Industrial Production Methods

In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the reaction conditions are meticulously controlled. The polymerization process is monitored to ensure the desired molecular weight and degree of polymerization are achieved. Post-reaction, the polymer is purified and processed into the desired form, whether it be a powder, solution, or film.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro undergoes various chemical reactions, including:

    Esterification: As mentioned, the initial formation involves esterification.

    Cross-linking: The polymer can undergo cross-linking reactions, which are crucial for its application in textile finishing.

    Hydrolysis: Under certain conditions, the ester bonds in the polymer can be hydrolyzed, leading to the breakdown of the polymer.

Common Reagents and Conditions

    Catalysts: Sulfuric acid or other strong acids for esterification.

    Cross-linking Agents: Formaldehyde or other aldehydes can be used to induce cross-linking.

    Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis.

Major Products

    Cross-linked Polymers: These are the primary products when cross-linking agents are used.

    Monomeric Units: Hydrolysis can yield the original monomeric units, such as 1,2,3,4-butanetetracarboxylic acid and 2,2-bis(hydroxymethyl)-1,3-propane-diol.

Scientific Research Applications

Textile Industry

BTCA is primarily recognized for its role as a cross-linking agent in the textile industry. Its applications include:

  • Durable Press Finishing : BTCA is used as a formaldehyde-free finishing agent for cotton and other cellulosic fibers. It enhances wrinkle resistance and improves the fabric's strength through cross-linking of cellulose fibers .
  • Flame Retardancy : The polymer's ability to improve flame retardant properties in textiles has made it a popular choice for safety clothing .
  • Environmental Safety : The absence of formaldehyde in BTCA formulations aligns with growing environmental regulations and consumer preferences for safer textile treatments .

Environmental Remediation

Recent studies have explored the use of BTCA-based polymers in environmental applications:

  • Adsorption of Contaminants : Research indicates that BTCA can be cross-linked with β-cyclodextrin to form nanosponges capable of adsorbing cationic contaminants such as paraquat and malachite green. These nanosponges exhibited high adsorption capacities and reusability across multiple regeneration cycles .
  • Water Purification : The polymer's structure allows it to be utilized in creating superabsorbent materials that can retain water and remove pollutants from wastewater .

Material Science

The incorporation of BTCA into various materials has led to innovative applications:

  • Hydrogels : BTCA is employed in synthesizing hydrogels that demonstrate high ionic conductivity, making them suitable for use as solid polymer electrolytes in batteries .
  • Coordination Polymers : The tetracarboxylic acid's ability to form coordination bonds with metal ions has been exploited in creating metal-organic frameworks (MOFs) that have potential applications in gas storage and separation technologies .

Case Studies

Application AreaStudy ReferenceKey Findings
Textile Finishing Demonstrated significant improvement in anti-wrinkle properties without formaldehyde.
Environmental Remediation Nanosponges showed over 97% removal efficiency for various contaminants.
Material Science Development of high-performance hydrogels with enhanced ionic conductivity.

Mechanism of Action

The primary mechanism by which this polymer exerts its effects is through the formation of stable, cross-linked networks. These networks enhance the mechanical properties of the materials they are applied to, such as textiles. The molecular targets include the hydroxyl and carboxyl groups, which participate in the formation of ester bonds and cross-links.

Comparison with Similar Compounds

Similar Compounds

    Polyacrylic Acid: Another polymer used in textile finishing, but with different chemical properties and applications.

    Polyvinyl Alcohol: Used in similar applications but differs in its chemical structure and properties.

Uniqueness

1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is unique due to its specific combination of carboxyl and hydroxyl groups, which allow for versatile chemical modifications and applications. Its ability to form stable, cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability.

Biological Activity

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a tetracarboxylic acid recognized for its utility in various industrial applications, particularly in textile finishing and as a cross-linking agent. This article explores the biological activity of BTCA, particularly when polymerized with 2,2-bis(hydroxymethyl)-1,3-propanediol and 3-hydroxy compounds. The focus will include toxicity studies, antimicrobial properties, and applications in medical and environmental contexts.

Chemical Structure and Properties

BTCA is characterized by its four carboxylic acid groups, which facilitate its reactivity and interaction with other compounds. The polymerization of BTCA with 2,2-bis(hydroxymethyl)-1,3-propanediol enhances its stability and functional properties. The resulting polymer exhibits improved cross-linking capabilities that are beneficial in various applications.

Acute Toxicity

A study conducted on the acute toxicity of BTCA revealed significant findings regarding its safety profile. The LD50 values for oral administration in rats were determined to be between 1.72 g/kg and 1.74 g/kg, indicating moderate toxicity. Symptoms observed at higher doses included severe diarrhea, hypoactivity, and significant internal organ congestion (Table 1) .

Dose (g/kg) LD50 (g/kg) Symptoms Observed
0.80-Diarrhea
1.26-Diarrhea, hypoactivity
1.59-Diarrhea, malaise
2.001.72-1.74Hypoactivity, hypersalivation
3.17-Fatalities with severe organ congestion

Dermal and Inhalation Toxicity

In dermal toxicity studies involving rabbits, BTCA did not exhibit significant irritation (irritation index = 0.9) following exposure to high concentrations . Additionally, inhalation studies indicated no observable toxicity at ambient concentrations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BTCA-based polymers. For instance, BTCA has been shown to effectively cross-link with cellulose fibers in cotton fabrics to create anti-wrinkle treatments that also possess antimicrobial characteristics . This dual functionality is attributed to the structural integrity provided by the polymerization process.

Applications in Textiles

BTCA is widely used as a formaldehyde-free cross-linking agent in the textile industry. It enhances the durability of cotton fabrics while imparting anti-wrinkle properties through a chemical reaction with cellulose . The effectiveness of this treatment can be quantified by examining the changes in chemical shifts observed via X-ray photoelectron spectroscopy (XPS), which indicate successful grafting of BTCA onto cellulose .

Environmental Impact

The polymerization of BTCA has also been explored for environmental remediation purposes. For example, BTCA-based nanosponges have been developed for the adsorption of cationic contaminants from water sources. These nanosponges demonstrated high removal efficiencies for pollutants such as paraquat and malachite green .

Case Studies

Case Study 1: Cotton Fabric Treatment
A study investigated the efficiency of BTCA in treating cotton fabrics for anti-wrinkle properties while evaluating its antimicrobial efficacy against common pathogens. The results indicated a significant reduction in bacterial load on treated fabrics compared to untreated controls .

Case Study 2: Water Purification
Research on BTCA-based nanosponges showed their potential in water purification applications by effectively removing cationic contaminants from aqueous solutions. The maximum adsorption capacities were reported at approximately 120 mg/g for paraquat under optimal conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this polymer, and how do reaction conditions influence its molecular weight and branching?

  • Methodological Answer : Synthesis typically involves melt polycondensation or solution polymerization under controlled stoichiometry. For example, adjusting molar ratios of 1,2,3,4-butanetetracarboxylic acid to diols (e.g., 2,2-bis(hydroxymethyl)-1,3-propanediol) impacts crosslinking density. Reaction temperature (120–180°C) and catalyst selection (e.g., p-toluenesulfonic acid) are critical for minimizing side reactions like esterification vs. etherification. Molecular weight distribution can be analyzed via GPC, while branching is characterized using 13C^{13}\text{C} NMR .

Q. How can researchers validate the polymer’s structure and confirm the presence of functional groups post-synthesis?

  • Methodological Answer : Use a combination of FTIR (to identify carboxylic acid, hydroxyl, and ester groups) and 1H^{1}\text{H}/13C^{13}\text{C} NMR spectroscopy. For instance, carbonyl signals at 170–175 ppm in 13C^{13}\text{C} NMR confirm ester linkages. MALDI-TOF mass spectrometry is recommended for low-MW oligomers, while thermal analysis (DSC/TGA) provides insights into glass transition temperatures (TgT_g) and thermal stability .

Q. What are the key structure-property relationships governing this polymer’s solubility and thermal behavior?

  • Methodological Answer : The polymer’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is attributed to its hydrophilic carboxylic acid groups and flexible aliphatic backbone. Thermal stability (>250°C) correlates with crosslinking density from tetrafunctional carboxylic acid units. Systematic studies using TGA under nitrogen show decomposition onset temperatures vary with curing conditions .

Advanced Research Questions

Q. How do competing degradation mechanisms (hydrolytic vs. oxidative) affect the polymer’s long-term stability in aqueous environments?

  • Methodological Answer : Accelerated aging studies under acidic (pH 3–5) and alkaline (pH 9–11) conditions at 50–70°C can isolate hydrolysis pathways. Hydrolytic degradation is monitored via mass loss and FTIR (disappearance of ester peaks). Oxidative stability is tested using H2_2O2_2/UV exposure, with degradation products analyzed via LC-MS. Competing mechanisms are quantified using kinetic models (e.g., pseudo-first-order rate constants) .

Q. What advanced techniques resolve contradictions in molecular weight data between GPC and intrinsic viscosity measurements?

  • Methodological Answer : GPC may underestimate MW due to branching or aggregation, while intrinsic viscosity (Mark-Houwink equation) assumes linear chains. To reconcile discrepancies:

  • Use multi-angle light scattering (MALS) with GPC for absolute MW.
  • Compare Huggins plots (kHk_H) to assess solvent-polymer interactions.
  • Cross-validate with MALDI-TOF for oligomeric fractions.
    Contradictions often arise from polydispersity or non-ideal hydrodynamic volumes .

Q. How can computational modeling predict the polymer’s interaction with inorganic nanoparticles in composite materials?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS) model adsorption of polymer chains onto SiO2_2 or TiO2_2 surfaces. Parameters include binding energy, radial distribution functions (RDFs), and conformational changes. Experimental validation involves TEM/EDS mapping and mechanical testing (e.g., tensile modulus) to correlate simulation predictions with composite performance .

Q. Data Contradiction Analysis

Q. Why do DSC results show multiple TgT_g values for seemingly homogeneous polymer batches?

  • Methodological Answer : Multiple TgT_gs indicate phase separation or incomplete curing. Investigate using:

  • Modulated DSC (MDSC) to deconvolute reversible and non-reversible thermal events.
  • AFM phase imaging to detect nanoscale heterogeneity.
  • Variable-temperature FTIR to track hydrogen bonding changes. Contradictions often stem from residual monomers or unreacted crosslinkers .

Q. Methodological Tools Table

Technique Application Key Parameters References
GPC-MALSAbsolute MW determinationMwM_w, MnM_n, polydispersity index (PDI)
13C^{13}\text{C} NMRBranching quantificationEster/ether peak integration (165–180 ppm)
LC-MS/MSDegradation product identificationFragmentation patterns, retention times
MD SimulationsNanoparticle-polymer interaction modelingBinding energy, RDFs

Properties

CAS No.

101357-37-3

Molecular Formula

C27H49NO14

Molecular Weight

611.7 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)propanal

InChI

InChI=1S/C14H27NO2.C8H10O8.C5H12O4/c1-12(2,9-16)11(17)10-7-13(3,4)15-14(5,6)8-10;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h9-11,15,17H,7-8H2,1-6H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2

InChI Key

LMDRCXMICNBVHY-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O

Synonyms

1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydroxy-2,2-dimethylpropanal, 2,2,6,6-tetramethyl-4-piperidinyl ester

Origin of Product

United States

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